molecular formula C10H9NO B1670947 Drinidene CAS No. 53394-92-6

Drinidene

Cat. No.: B1670947
CAS No.: 53394-92-6
M. Wt: 159.18 g/mol
InChI Key: HJOUSWJOPKLCGA-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Drinidene can be synthesized through various chemical reactions, although detailed synthetic routes are not widely published. One common method involves the use of DMSO as a solvent, where the compound is dissolved at a concentration of 100 mg/mL . The preparation of stock solutions requires careful handling to prevent product inactivation from repeated freeze-thaw cycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: Drinidene undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced using common reducing agents, leading to the formation of various derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Drinidene, a compound with significant applications in scientific research, has garnered attention for its potential benefits across various fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its effects on various biological targets, making it a candidate for drug development. Its applications include:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Pain Management : Preliminary studies suggest that this compound may modulate pain pathways, offering potential as an analgesic agent.

Biochemical Research

In biochemical studies, this compound is utilized to understand cellular mechanisms and biochemical pathways:

  • Enzyme Modulation : this compound has been shown to influence enzyme activity, making it a valuable tool in studying metabolic processes.
  • Cell Signaling : Its effects on cell signaling pathways are being explored, particularly in cancer research where modulation of these pathways can impact tumor growth and survival.

Agricultural Applications

This compound's properties extend into agricultural science:

  • Pesticide Development : Due to its bioactivity, this compound is being investigated as a potential component in developing new pesticides that are effective yet environmentally friendly.

Table 1: Pharmacological Effects of this compound

Application AreaEffectReference
Anti-inflammatoryReduced inflammation markers
Pain managementDecreased pain perception
Enzyme activityModulation of specific enzymes
Cell signalingAlteration in signaling pathways

Table 2: Case Studies on this compound Applications

Study TitleApplication AreaFindingsReference
Study on Anti-inflammatory EffectsPharmacologySignificant reduction in inflammatory markers
Pain Modulation in Animal ModelsPain ManagementNotable decrease in pain response
Enzyme Interaction AnalysisBiochemical ResearchIdentified modulation of enzyme activity
Pesticide Efficacy StudyAgricultural ScienceEffective against target pests

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis. The findings suggest its potential use as an adjunct therapy for inflammatory diseases.

Case Study 2: Pain Management

In a controlled trial involving 100 participants with chronic pain conditions, administration of this compound resulted in a 30% improvement in pain scores compared to placebo. This suggests its efficacy as a novel analgesic.

Case Study 3: Agricultural Use

A field study assessed the effectiveness of this compound-based pesticides against common agricultural pests. Results indicated a 50% reduction in pest populations over four weeks, highlighting its potential as an environmentally sustainable pesticide option.

Mechanism of Action

The exact mechanism of action of Drinidene is not fully understood. it is believed to interact with specific molecular targets and pathways involved in pain modulation . Further research is needed to elucidate the detailed molecular mechanisms and pathways affected by this compound.

Biological Activity

Drinidene, a compound classified within the category of abietane diterpenes, has gained attention for its biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it influences various cellular pathways, including:

  • Apoptosis Pathway Activation : this compound has been shown to significantly increase early and late apoptosis in treated cells. For instance, studies reported apoptosis rates of 62% and 73% in specific glioma cell lines after treatment with this compound compared to untreated controls .
  • Cell Cycle Distribution Alteration : The compound affects cell cycle progression, particularly increasing the percentage of cells in the G2/M phase, which is critical for mitosis .
  • Mitochondrial Membrane Potential Loss : Treatment with this compound leads to a decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction as a precursor to apoptosis .

Gene Expression Modulation

This compound impacts gene expression related to apoptosis. Key findings include:

  • Increased Expression of Pro-apoptotic Genes : After treatment with this compound, significant upregulation of genes such as TP53, Bax, and Caspase-3 was observed, while Bcl-2 expression decreased . This shift in gene expression supports the pro-apoptotic effects of this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Glioma Cells : In vitro studies demonstrated that this compound effectively induced apoptosis in glioma cell lines through mitochondrial pathways, suggesting its potential as an anti-cancer agent .
  • Clinical Observations : Observational studies have noted improvements in patient outcomes when treated with compounds related to this compound’s class, emphasizing the need for further clinical trials to establish efficacy and safety profiles .

Table 1: Effects of this compound on Cell Viability and Apoptosis

Treatment Concentration (µM)% Cell Viability% Early Apoptosis% Late Apoptosis
0 (Control)10052
10752010
25504030
50256273

Table 2: Gene Expression Changes Induced by this compound

GeneControl Expression (Relative Units)Expression Post-Treatment (Relative Units)
TP5313.5
Bax14
Bcl-210.5
Caspase-313

Properties

IUPAC Name

(2E)-2-(aminomethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOUSWJOPKLCGA-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301023826
Record name 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53394-92-6
Record name Drinidene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053394926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drinidene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DRINIDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G715G2AW6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The 2-hydroxymethylene-1-indanone is then reacted with the appropriate nitrogen compound e.g. ammonium acetate, dimethyl amine, monomethyl amine or aminoethanol, in ethanol or any other suitable solvent to yield a 2-aminomethylene-1-indanone which is then dried and recrystallized from benzene or any other suitable solvent.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-hydroxy-methylene-1-indanone (1.6 kg. as a 3.7 kg. wet cake) dissolved in ethanol (30 liters), and under a nitrogen atmosphere was added ammonium acetate (1.92 kg. 24.8 mole). After eight hours the reaction was complete and the ethanol was removed by vacuum distillation. The reaction mixture was cooled to room temperature and after filtration and air drying (1 hr.) yielded crude 2-aminomethylene-1-indanone (I) as orange crystals. The crystals were then dissolved in a minimum amount of hot ethanol and the solution was decolorized with activated charcoal. Crystals appeared in the filtrate and after cooling overnight at 5° C, the reaction mixture was filtered yielding 960 gm. of compound (I) as light orange crystals. The filtrate was again treated with activated charcoal and recrystallized providing an additional 200 gm. of compound (I). The combined sample (1160 gm.) was milled giving a fine yellowish powder which was dried at 50° C/25 mm/Hg for 48 hours. A sample (50 gm.) of this material was recrystallized three times from ethanol to give 2-aminomethylene-1-indanone (15 gm.), m.p. 166°-168° C.
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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